molecular formula C16H18N2OS B5027591 5-methyl-N-(4-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

5-methyl-N-(4-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B5027591
M. Wt: 286.4 g/mol
InChI Key: PHBUGZYOUQTBIB-UHFFFAOYSA-N
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Description

5-methyl-N-(4-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core, a pyridinylmethyl group, and a carboxamide functional group

Properties

IUPAC Name

5-methyl-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-2-3-14-13(8-11)9-15(20-14)16(19)18-10-12-4-6-17-7-5-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBUGZYOUQTBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the benzothiophene core.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative on the benzothiophene core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinylmethyl group or the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents for substitution reactions can include halides, nucleophiles, or electrophiles, depending on the specific reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced benzothiophene derivatives

    Substitution: Various substituted benzothiophene derivatives

Scientific Research Applications

5-methyl-N-(4-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Pyridinylmethyl Derivatives: Compounds with similar pyridinylmethyl groups but different core structures.

    Carboxamide Derivatives: Compounds with similar carboxamide functional groups but different core structures.

Uniqueness

5-methyl-N-(4-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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